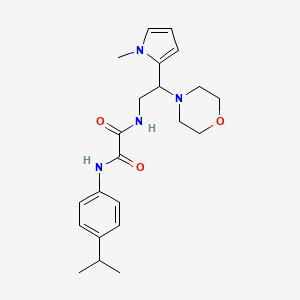
N1-(4-isopropylphényl)-N2-(2-(1-méthyl-1H-pyrrol-2-yl)-2-morpholinoéthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
BenchChem offers high-quality N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Protodéboronation: Les esters boriques de pinacol sont des blocs de construction précieux en synthèse organique. Alors que la fonctionnalisation par déboronation des esters boriques alkyliques est bien établie, la protodéboronation reste moins explorée. Cependant, des recherches récentes rapportent une protodéboronation catalytique des esters boriques alkyliques 1°, 2° et 3° . Ce composé pourrait jouer un rôle dans l'avancement de ce domaine.
- Dérivés du pyrazole: Compte tenu de ses caractéristiques structurelles, ce composé peut servir de précurseur pour les dérivés du pyrazole. Les pyrazoles présentent diverses activités biologiques, notamment des propriétés anti-inflammatoires, antitumorales et antimicrobiennes . Les chercheurs pourraient explorer son potentiel dans la conception de nouveaux médicaments.
Synthèse organique et catalyse
Chimie médicinale
Activité Biologique
N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, also known by its CAS number 1049478-51-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula of N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is C22H30N4O3, with a molecular weight of 398.5 g/mol. The structure features an oxalamide core, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1049478-51-4 |
| Melting Point | Not Available |
| Purity | Typically >95% |
Research indicates that compounds similar to N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide may exhibit multi-target activity, particularly against bacterial pathogens. The compound's structure suggests potential interactions with various biological pathways, including those involved in the inhibition of specific enzymes or receptors.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar oxalamide derivatives. For instance, compounds featuring the pyrrole moiety have shown promising results against various strains of bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives with pyrrole structures exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity and Anti-cancer Potential
The cytotoxic effects of N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide have been explored in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
Table: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 12.7 |
| A549 | 18.5 |
Propriétés
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-16(2)17-6-8-18(9-7-17)24-22(28)21(27)23-15-20(19-5-4-10-25(19)3)26-11-13-29-14-12-26/h4-10,16,20H,11-15H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRAPCAHQXWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














